3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thienopyrimidine class, characterized by a fused cyclopenta-thieno-pyrimidinone core. Its structure includes a 4-chlorophenyl group at position 3 and a 2,5-dimethylbenzylsulfanyl moiety at position 2. The 2,5-dimethyl substituents on the benzyl group introduce steric bulk and electron-donating effects, distinguishing it from other analogs with halogenated or smaller substituents.
Properties
Molecular Formula |
C24H21ClN2OS2 |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-10-[(2,5-dimethylphenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H21ClN2OS2/c1-14-6-7-15(2)16(12-14)13-29-24-26-22-21(19-4-3-5-20(19)30-22)23(28)27(24)18-10-8-17(25)9-11-18/h6-12H,3-5,13H2,1-2H3 |
InChI Key |
KPUCCRSBLJEYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[2,3-d]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Dimethylbenzyl Sulfanyl Group: This can be done via a thiol-ene reaction or a similar sulfur-based coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group in the pyrimidinone ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be explored in drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Key Insights:
Methyl and tert-butyl groups (electron-donating) may improve membrane permeability due to increased lipophilicity .
Steric Considerations :
- Bulky substituents (e.g., 2,5-dimethyl or tert-butyl) could hinder interactions with sterically sensitive targets but improve metabolic stability .
Antimicrobial Activity: Substituted thienopyrimidines with chloro or methoxy groups (e.g., 4-methoxyphenyl in ) demonstrate notable antimicrobial effects against E. coli and S. aureus .
Solubility and Pharmacokinetics :
- Smaller substituents (e.g., ethylsulfanyl) likely enhance aqueous solubility compared to bulkier groups like tert-butyl .
Biological Activity
The compound 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and implications in cancer therapy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.95 g/mol. The compound features a thieno-pyrimidine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN2S2 |
| Molecular Weight | 396.95 g/mol |
| Boiling Point | Predicted: 672.8 ± 55.0 °C |
| Density | Predicted: 1.26 ± 0.1 g/cm³ |
| pKa | -0.41 ± 0.49 |
Antibacterial Activity
Recent studies have demonstrated that compounds with similar thieno-pyrimidine structures exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes critical for survival.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Acetylcholinesterase (AChE) Inhibition : Compounds related to the thieno-pyrimidine structure have been evaluated for their ability to inhibit AChE, an enzyme linked to neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The synthesized derivatives demonstrated strong inhibitory effects on urease activity, which is important in the treatment of urease-related infections .
Anticancer Properties
The thieno-pyrimidine scaffold has been associated with anticancer activities. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways . These effects are often mediated by the interaction of the compound with specific cellular targets or pathways involved in cell proliferation.
Case Studies and Research Findings
- Docking Studies : In silico docking studies have revealed that the compound interacts favorably with target proteins involved in various biological pathways. These interactions suggest a mechanism for its pharmacological effects .
- Bovine Serum Albumin (BSA) Binding : Studies assessing the binding affinity of the compound to BSA indicate its potential for bioavailability and therapeutic efficacy . High binding affinity may enhance the pharmacokinetic profile of the drug.
- Comparative Analysis : A comparative study on other derivatives showed that compounds with similar structural motifs exhibited varying degrees of biological activity, highlighting the importance of structural modifications in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
